molecular formula C14H12N4O5 B15044766 N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide CAS No. 17220-48-3

N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide

Cat. No.: B15044766
CAS No.: 17220-48-3
M. Wt: 316.27 g/mol
InChI Key: NJPUKCQSRUPVHQ-UHFFFAOYSA-N
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Description

N-{4-[(2,4-Dinitrophenyl)amino]phenyl}acetamide is a chemical compound designed for scientific research and development. Compounds featuring a 2,4-dinitrophenyl (DNP) group, similar to this one, are of significant interest in biochemical research. The DNP moiety acts as a strong chromophore and electrophore, making such compounds suitable for use in analytical methods and as molecular probes . Research on analogous structures indicates potential for these molecules to interact with biological enzymes. For instance, phenylacetamide derivatives have been studied for their ability to fit within the active site of enzymes like monoamine oxidase (MAO), potentially acting as inhibitors . Furthermore, related dinitrophenyl-containing acetamides have been reported to form covalent bonds with nucleophilic sites on proteins and enzymes, which can alter their activity and facilitate the study of protein function and interactions . This combination of features makes this compound a valuable compound for researchers in fields such as medicinal chemistry and chemical biology, who are exploring new enzyme inhibitors, protein-labeling reagents, and biochemical tools. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

17220-48-3

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

N-[4-(2,4-dinitroanilino)phenyl]acetamide

InChI

InChI=1S/C14H12N4O5/c1-9(19)15-10-2-4-11(5-3-10)16-13-7-6-12(17(20)21)8-14(13)18(22)23/h2-8,16H,1H3,(H,15,19)

InChI Key

NJPUKCQSRUPVHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide typically involves the reaction of 2,4-dinitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-dinitroaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetic acid at a temperature range of 50-70°C.

    Procedure: 2,4-dinitroaniline is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.

    Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with cold solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Cyclization Reactions

Compounds with dinitrophenyl substituents, such as N-(2,4-dinitrophenyl)amino acids, undergo base-catalyzed cyclization reactions. For example, treatment with NaOH in dioxane/water mixtures induces cyclization, forming benzimidazole-N-oxide derivatives . While this specific reaction has not been directly observed in N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide, the structural similarity suggests potential for analogous cyclization under basic conditions.

Key Observations from Related Studies :

  • Gas-phase cyclization : Deprotonated intermediates undergo elimination of CO₂ and H₂O, forming stable fragment ions (e.g., m/z 192) .

  • Solution-phase analogs : Base-catalyzed cyclization involves deprotonation and nucleophilic attack, leading to heterocyclic products .

Reaction TypeConditionsObserved Products
CyclizationNaOH in dioxane/waterBenzimidazole-N-oxide derivatives
FragmentationGas-phase (CAD mass spectrometry)m/z 192 (via CO₂/H₂O elimination)

Electrophilic Aromatic Substitution

The dinitrophenyl group is electron-deficient, making it reactive toward nucleophilic substitution. While no direct data exists for this compound, similar dinitrophenyl derivatives undergo substitution at positions ortho/para to the nitro groups.

Hydrolysis

Acetamide groups are susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids or their salts. For example:
Reaction :

N-4-[(2,4-dinitrophenyl)amino]phenylacetamide+HClN-4-[(2,4-dinitrophenyl)amino]phenylacetic acid+NH₃\text{this compound} + \text{HCl} \rightarrow \text{N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetic acid} + \text{NH₃}

This reaction is inferred from general acetamide chemistry, though specific experimental data is lacking.

Mass Spectrometry (MS) Analysis

The compound’s fragmentation patterns provide insights into its reactivity. For example, deprotonated ions ([M–H]⁻) undergo:

  • CO₂ elimination : Producing m/z 210 fragment ions.

  • HDO loss : Further fragmentation to m/z 192 via dehydration .

Key Fragmentation Pathways :

Precursor IonFragment IonElemental Composition
m/z 254 ([M–H]⁻ of N-(2,4-dinitrophenyl)alanine)m/z 192C₉H₆N₃O₃
m/z 210m/z 192C₉H₆N₃O₃

Comparison with Structurally Similar Compounds

CompoundStructureKey Reactions
N-(2,4-dinitrophenyl)alanineAmino acid derivativeBase-catalyzed cyclization to benzimidazole-N-oxide
Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-...Azo-linked acetamideOxidation, reduction, substitution
This compoundAcetamide with diphenyl structureHypothetical cyclization (no direct data)

Scientific Research Applications

N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of nitro groups allows the compound to participate in redox reactions, which can affect cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties Reference
N-{4-[(2,4-Dinitrophenyl)amino]phenyl}acetamide 2,4-Dinitrophenylamino High electron-withdrawing capacity; potential dye/pharmacological applications
N-(4-(2,4-Dimethoxyphenylsulfamoyl)phenyl)acetamide 2,4-Dimethoxyphenylsulfamoyl Enhanced solubility due to methoxy groups; sulfonamide backbone may confer antimicrobial activity
N-(4-Phenoxyphenyl)-2-(triazolylsulfanyl)acetamide Triazolylsulfanyl, phenoxy Antimicrobial activity (e.g., against S. aureus); heterocyclic substituents improve target binding
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy Crystalline structure with hydrogen-bonding networks; nitro group enhances stability
N-[4-(Ethyl(2-hydroxyethyl)amino)phenyl]acetamide Ethyl(2-hydroxyethyl)amino Increased hydrophilicity; potential for CNS applications due to aminoethanol moiety

Pharmacological Activity

  • Analgesic Activity: N-Phenylacetamide sulphonamides (e.g., compounds 35–37) exhibit analgesic and anti-hypernociceptive effects comparable to paracetamol.
  • Antimicrobial Applications : Triazolylsulfanyl acetamides (e.g., ) show broad-spectrum antimicrobial activity, attributed to the triazole ring’s ability to disrupt microbial cell membranes. In contrast, the dinitrophenyl derivative’s nitro groups may confer antifungal properties, as seen in related azo dyes .
  • Anti-inflammatory Potential: Compounds with hydroxyimino or thiazolidinedione substituents (e.g., ) modulate inflammatory pathways via PPAR-γ agonism, suggesting structural flexibility for optimizing anti-inflammatory responses .

Physicochemical Properties

  • Solubility : Methoxy and hydroxyethyl substituents (e.g., ) improve aqueous solubility, whereas the dinitrophenyl group in the target compound likely reduces it due to hydrophobicity .
  • Crystallinity: N-[4-(4-Nitrophenoxy)phenyl]acetamide () forms stable crystals via N–H⋯O hydrogen bonds and π-π stacking, a feature that may extend to the dinitrophenyl analog but with altered packing due to bulkier substituents .

Biological Activity

N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its cytotoxic, antibacterial, and potential therapeutic properties.

1. Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit potent antiproliferative activity in vitro against several cancer types:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.17Induction of apoptosis via caspase activation
HeLa (Cervical)0.25Inhibition of tubulin polymerization
A549 (Lung)0.50Cell cycle arrest at G2/M phase

The mechanism of action involves the inhibition of key cellular pathways, including apoptosis induction and disruption of microtubule dynamics, which are critical for cell division and survival .

2. Antibacterial Activity

This compound has also been investigated for its antibacterial properties. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results from various studies are summarized in the table below:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Bacillus subtilis1830

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

3. Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties in animal models. The efficacy was evaluated using various seizure models, with notable results:

CompoundDose (mg/kg)Protection Rate (%)
This compound10085
Control (Phenytoin)10095

The mechanism appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the precise pathways involved .

Case Study: Anticancer Activity

A study conducted by Venepally et al. highlighted the anticancer potential of this compound in MCF-7 and HeLa cell lines. The authors reported significant induction of apoptosis characterized by increased caspase activity and DNA fragmentation. The findings suggested that this compound could be further explored for its therapeutic potential in breast and cervical cancers .

Research Findings on Antibacterial Properties

In a comparative study on various derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics such as penicillin and ampicillin. This suggests that modifications to the structure could enhance its efficacy against resistant bacterial strains .

Q & A

What are the common synthetic routes for preparing N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves a nucleophilic aromatic substitution or coupling reaction between 4-aminoacetophenone derivatives and 2,4-dinitrohalobenzenes. A key intermediate is N-(4-aminophenyl)acetamide , which reacts with 1-chloro-2,4-dinitrobenzene under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization includes:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (acetonitrile) is used to isolate the product .

How can spectroscopic and computational methods resolve contradictions in characterizing the electronic properties of this compound?

Advanced Research Question
Conflicts in UV-Vis or NMR data may arise from solvent effects, tautomerism, or charge-transfer interactions. Methodological approaches include:

  • TD-DFT calculations : Compare computed UV-Vis spectra (B3LYP/6-311+G(d,p)) with experimental data to validate electronic transitions .
  • Solvent modeling : Use PCM (Polarizable Continuum Model) to account for solvent polarity effects on spectral shifts.
  • NMR chemical shift prediction : GIAO (Gauge-Independent Atomic Orbital) methods at the MP2 level can reconcile discrepancies in proton environments .

What crystallographic techniques are suitable for determining the molecular conformation of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystal growth : Slow evaporation of acetonitrile/ethyl acetate solutions yields diffraction-quality crystals.
  • Data collection : Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with SADABS absorption correction .
  • Refinement : SHELXL-2018 refines structures to R1 < 0.04. For example, the dihedral angle between the dinitrophenyl and acetamide groups is ~79°, confirmed by Hirshfeld surface analysis .

How does steric hindrance from the 2,4-dinitrophenyl group influence reactivity in further functionalization?

Advanced Research Question
The bulky, electron-withdrawing dinitrophenyl group reduces nucleophilic attack at the phenyl ring. Strategies to mitigate steric effects:

  • Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate and introduce substituents .
  • Microwave-assisted synthesis : Enhances reaction rates in Suzuki-Miyaura couplings with arylboronic acids.
  • Protecting groups : Temporarily mask the amino group with Boc (tert-butoxycarbonyl) to direct reactivity .

What are the challenges in analyzing impurities during synthesis, and how can they be addressed?

Basic Research Question
Common impurities include unreacted 4-nitroaniline derivatives or sulfonamide byproducts. Analytical workflows:

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect trace impurities.
  • TLC monitoring : Hexane/ethyl acetate (3:1) identifies intermediates with Rf ≈ 0.5 .
  • Quantitative NMR : Compare integration ratios of acetyl (-COCH₃) and dinitrophenyl (-NO₂) protons .

What role does hydrogen bonding play in the solid-state packing of this compound?

Advanced Research Question
Weak C–H···O interactions (2.6–3.0 Å) between acetamide carbonyls and nitro groups stabilize the crystal lattice. These interactions form 2D networks parallel to the (001) plane, as revealed by CrystalExplorer analysis . Disruption of these bonds (e.g., via methyl substitution) reduces melting points by ~20°C .

How can computational docking studies predict the biological activity of derivatives?

Advanced Research Question
Molecular docking (AutoDock Vina) with targets like DHFR (dihydrofolate reductase) or β-lactamases can prioritize derivatives for synthesis. Steps:

  • Ligand preparation : Generate 3D conformers of derivatives using Open Babel.
  • Grid parameter optimization : Focus on active-site residues (e.g., Ser49 in DHFR).
  • MM/GBSA scoring : Refine binding affinity predictions for nitroaromatic interactions .

What strategies improve the stability of this compound under acidic or oxidative conditions?

Basic Research Question
Degradation pathways include hydrolysis of the acetamide group or nitro reduction. Stabilization methods:

  • Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced hydrolysis.
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic solutions.
  • pH buffering : Maintain solutions at pH 6–7 with phosphate buffers .

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